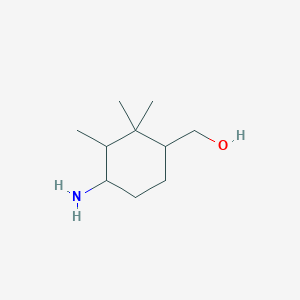

(4-Amino-2,2,3-trimethylcyclohexyl)methanol

Vue d'ensemble

Description

“(4-Amino-2,2,3-trimethylcyclohexyl)methanol” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3 .Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . The predicted density is 0.896±0.06 g/cm3, and the predicted boiling point is 244.9±13.0 °C .Applications De Recherche Scientifique

Methanol as a Hydrogen Source and C1 Synthon

Methanol serves as a versatile hydrogen source and C1 synthon in chemical synthesis, demonstrating its utility in the N-methylation of amines using RuCl3 as a catalyst. This process facilitates the synthesis of N-methylated products, including pharmaceutical agents, through cost-effective methods. It also enables tandem reactions for converting nitroarenes to N-methylated amines and the preparation of key pharmaceutical intermediates, showcasing methanol's significant role in organic synthesis and drug molecule development (Sarki et al., 2021).

Direct N-Monomethylation of Aromatic Primary Amines

The catalytic system [Cp*IrCl2]2/NaOH enables the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This method is distinguished by its low catalyst loading, broad substrate scope, and excellent selectivities, offering an environmentally friendly alternative for synthetic chemistry (Li et al., 2012).

Synthesis of Novel Chemical Compounds

Research has led to the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, through innovative reactions involving methanol. These compounds introduce new possibilities in the field of medicinal chemistry and drug development (Sañudo et al., 2006).

Development of Catalyst-Free Reactions

The synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one via a catalyst-free domino reaction in methanol highlights the progression towards more sustainable and efficient synthetic methodologies. This approach emphasizes the role of methanol in facilitating novel chemical reactions without the need for metal catalysts (Zhao et al., 2020).

Methanol in Analytical Chemistry

Methanol's role extends to analytical chemistry, where it is used in the electro-oxidation and detection of compounds, such as in the analysis of methanol presence in ethanol. This application underlines the importance of methanol in developing analytical techniques for detecting and quantifying chemical substances (Santos et al., 2017).

Safety and Hazards

The safety information for “(4-Amino-2,2,3-trimethylcyclohexyl)methanol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

As for future directions, it’s important to note that “(4-Amino-2,2,3-trimethylcyclohexyl)methanol” is currently available for research use . This suggests that it may have potential applications in various scientific studies, although specific future directions are not outlined in the sources I found.

Propriétés

IUPAC Name |

(4-amino-2,2,3-trimethylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVBQTINNYBSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(C1(C)C)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)butanamide](/img/structure/B3208728.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B3208730.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B3208749.png)

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208768.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3208776.png)

![N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B3208804.png)

![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B3208820.png)